2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole
Description
2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, pyridinyl, azetidinyl, and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
2-cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4/c20-19(21,22)14-4-3-9-23-18(14)25-10-13(11-25)26-16-6-2-1-5-15(16)24-17(26)12-7-8-12/h1-6,9,12-13H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAYIJWASVFWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=C(C=CC=N5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the azetidinyl group, and the attachment of the pyridinyl and cyclopropyl groups. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Azetidinyl Group: This step may involve the reaction of the benzimidazole intermediate with an azetidinyl halide in the presence of a base.
Attachment of Pyridinyl and Cyclopropyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole: shares structural similarities with other benzimidazole derivatives, such as omeprazole and albendazole, which are known for their therapeutic properties.
Unique Features: The presence of the azetidinyl and trifluoromethyl groups in this compound distinguishes it from other benzimidazole derivatives, potentially leading to unique biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
